molecular formula C16H12O5 B576533 4-[(4-Hydroxyphenyl)methyl]-6-methoxy-1-benzofuran-2,3-dione CAS No. 14309-91-2

4-[(4-Hydroxyphenyl)methyl]-6-methoxy-1-benzofuran-2,3-dione

Cat. No.: B576533
CAS No.: 14309-91-2
M. Wt: 284.267
InChI Key: LSGMDRPVPJXDIO-UHFFFAOYSA-N
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Description

4-[(4-Hydroxyphenyl)methyl]-6-methoxy-1-benzofuran-2,3-dione is a complex organic compound that features a benzofuran core structure substituted with a hydroxybenzyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Hydroxyphenyl)methyl]-6-methoxy-1-benzofuran-2,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as p-hydroxybenzyl alcohol and 6-methoxybenzofuran.

    Formation of Intermediate: The p-hydroxybenzyl alcohol undergoes a condensation reaction with 6-methoxybenzofuran in the presence of a suitable catalyst, such as a Lewis acid, to form an intermediate compound.

    Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Hydroxyphenyl)methyl]-6-methoxy-1-benzofuran-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids such as aluminum chloride.

Major Products Formed

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted benzofuran derivatives.

Scientific Research Applications

4-[(4-Hydroxyphenyl)methyl]-6-methoxy-1-benzofuran-2,3-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Biological Studies: The compound is used in research to understand its effects on cellular processes and its potential as a bioactive molecule.

    Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 4-[(4-Hydroxyphenyl)methyl]-6-methoxy-1-benzofuran-2,3-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways Involved: It may modulate pathways related to antioxidant defense and inflammatory response, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic Acid: Shares the hydroxybenzyl group but lacks the benzofuran core.

    6-Methoxybenzofuran: Contains the benzofuran core but lacks the hydroxybenzyl group.

Uniqueness

4-[(4-Hydroxyphenyl)methyl]-6-methoxy-1-benzofuran-2,3-dione is unique due to the combination of the benzofuran core with both hydroxybenzyl and methoxy substituents, which imparts distinct chemical and biological properties.

Properties

CAS No.

14309-91-2

Molecular Formula

C16H12O5

Molecular Weight

284.267

IUPAC Name

4-[(4-hydroxyphenyl)methyl]-6-methoxy-1-benzofuran-2,3-dione

InChI

InChI=1S/C16H12O5/c1-20-12-7-10(6-9-2-4-11(17)5-3-9)14-13(8-12)21-16(19)15(14)18/h2-5,7-8,17H,6H2,1H3

InChI Key

LSGMDRPVPJXDIO-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C(=C1)CC3=CC=C(C=C3)O)C(=O)C(=O)O2

Synonyms

4-(p-Hydroxybenzyl)-6-methoxybenzofuran-2,3-dione

Origin of Product

United States

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